1-(1-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol
Overview
Description
1-(1-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol is a useful research compound. Its molecular formula is C25H30FN3O2 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.23220537 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Compounds with structural similarities, particularly those incorporating pyrazole and piperidine moieties, have been evaluated for their antitumor activities. For instance, a series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds were synthesized and demonstrated significant cytotoxic activity against several tumor cell lines. These compounds, especially those with a 3-fluoro-5-substituted phenylpiperazinyl group, showed potent antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).
Radioligand Development for PET Imaging
Methoxy- and fluorine-substituted analogs of certain compounds have been synthesized to develop tracers for medical imaging, specifically positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor. These analogs exhibited affinities comparable to those of reference antagonists, suggesting their potential in biological imaging studies (Tobiishi et al., 2007).
Polymer Science Applications
Research in polymer science has explored the synthesis and copolymerization of novel monomers, including those with halogen, alkoxy, and alkyl ring-disubstituted motifs. These studies have led to the development of copolymers with unique structural and thermal properties, potentially applicable in materials engineering and design (Kharas et al., 2016).
Antimicrobial Activity
Compounds containing pyrazolyl moiety and synthesized through condensation processes have shown antimicrobial activities. The exploration of these compounds' structures and their effects on various microbes underscores the potential of similar compounds in developing new antimicrobial agents (El‐Emary et al., 2005).
Properties
IUPAC Name |
1-[1-[[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-4-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O2/c1-3-24(30)18-11-13-28(14-12-18)16-20-17-29(22-7-9-23(31-2)10-8-22)27-25(20)19-5-4-6-21(26)15-19/h4-10,15,17-18,24,30H,3,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRHZPIGVAAUCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCN(CC1)CC2=CN(N=C2C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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